molecular formula C25H28N4O4 B10791276 1-(4-(3-(2,4-dimethoxyphenyl)-1-m-tolyl-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethanone

1-(4-(3-(2,4-dimethoxyphenyl)-1-m-tolyl-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethanone

Cat. No.: B10791276
M. Wt: 448.5 g/mol
InChI Key: NSCJVYFNYAOWEQ-UHFFFAOYSA-N
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Description

1-(4-(3-(2,4-dimethoxyphenyl)-1-m-tolyl-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethanone is a complex organic compound that features a pyrazole ring, a piperazine moiety, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-(2,4-dimethoxyphenyl)-1-m-tolyl-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethanone typically involves multiple stepsThe final step involves the coupling of the pyrazole derivative with piperazine and ethanone under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-(2,4-dimethoxyphenyl)-1-m-tolyl-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .

Scientific Research Applications

1-(4-(3-(2,4-dimethoxyphenyl)-1-m-tolyl-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(3-(2,4-dimethoxyphenyl)-1-m-tolyl-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(3-(2,4-dimethoxyphenyl)-1-m-tolyl-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethanone is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C25H28N4O4

Molecular Weight

448.5 g/mol

IUPAC Name

1-[4-[5-(2,4-dimethoxyphenyl)-2-(3-methylphenyl)pyrazole-3-carbonyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C25H28N4O4/c1-17-6-5-7-19(14-17)29-23(25(31)28-12-10-27(11-13-28)18(2)30)16-22(26-29)21-9-8-20(32-3)15-24(21)33-4/h5-9,14-16H,10-13H2,1-4H3

InChI Key

NSCJVYFNYAOWEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=N2)C3=C(C=C(C=C3)OC)OC)C(=O)N4CCN(CC4)C(=O)C

Origin of Product

United States

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